2-(2,4-Dichloro-6-methylphenoxy)acetamide

Description

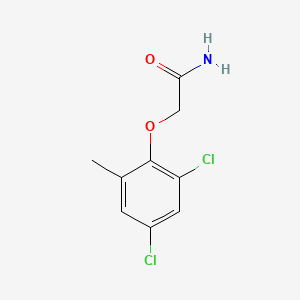

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMQNBWKQHNWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 2,4 Dichloro 6 Methylphenoxy Acetamide

Synthetic Routes to 2-(2,4-Dichloro-6-methylphenoxy)acetamide

The synthesis of this compound is typically approached as a two-step process. This involves the initial formation of an ether linkage to create the phenoxyacetic acid precursor, followed by the formation of the amide bond.

Precursor Compound Chemistry and Selection

The primary precursors for the synthesis of this compound are 2,4-dichloro-6-methylphenol (B73991) and a suitable two-carbon building block for the acetamide (B32628) portion, typically an activated acetic acid derivative.

2,4-Dichloro-6-methylphenol: This substituted phenol (B47542) is the foundational aromatic component. The presence of two chlorine atoms and a methyl group on the benzene (B151609) ring influences the reactivity of the phenolic hydroxyl group and provides the characteristic substitution pattern of the final product.

Two-Carbon Component: The acetamide moiety is generally introduced via a two-step process starting with the etherification of the phenol. For this, a reagent like chloroacetic acid or ethyl chloroacetate (B1199739) is commonly employed. The choice between the acid and the ester can depend on the desired reaction conditions and subsequent work-up procedures.

A plausible synthetic pathway commences with the reaction of 2,4-dichloro-6-methylphenol with chloroacetic acid in the presence of a base to form 2-(2,4-dichloro-6-methylphenoxy)acetic acid. This resulting carboxylic acid is the direct precursor to the target acetamide.

Reaction Mechanisms for Ether and Amide Bond Formation

Ether Bond Formation: The formation of the ether linkage between 2,4-dichloro-6-methylphenol and the two-carbon electrophile typically proceeds via a Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid or its ester in an SN2 reaction, displacing the chloride leaving group. masterorganicchemistry.comyoutube.com The reaction is generally carried out in a polar solvent to facilitate the dissolution of the reactants and intermediates.

Amide Bond Formation: The conversion of the intermediate 2-(2,4-dichloro-6-methylphenoxy)acetic acid to the corresponding acetamide can be achieved through several methods. A common approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an amine. youtube.com

One method is the conversion of the carboxylic acid to an acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride is a highly reactive electrophile that readily reacts with ammonia to form the desired acetamide. uni.lu

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides can be used to facilitate the direct amidation of the carboxylic acid with ammonia. youtube.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by ammonia to yield the amide.

Derivatization and Analogue Synthesis

The core structure of this compound offers several positions for chemical modification to generate a library of analogues. These modifications can be broadly categorized into changes on the phenoxy moiety and substitutions on the acetamide nitrogen.

Structural Modifications on the Phenoxy Moiety

Alterations to the aromatic ring can be achieved by starting with different substituted phenols. For example, varying the position and number of halogen and alkyl substituents on the phenol precursor would lead to a range of structurally related phenoxyacetamides. While direct modification of the dichlorinated methyl-substituted ring of the target compound is challenging, synthesis from alternative phenols provides a versatile route to analogues.

Substitutions on the Acetamide Nitrogen (e.g., N-alkyl, N-aryl, N-heterocycle incorporation)

The nitrogen atom of the acetamide group is a prime site for derivatization. N-substituted analogues of this compound can be synthesized by reacting the activated carboxylic acid precursor, 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride, with a primary or secondary amine instead of ammonia. ijpsr.info This approach allows for the introduction of a wide variety of substituents.

N-alkyl derivatives: Reaction with primary or secondary alkylamines would yield N-alkyl or N,N-dialkyl acetamides.

N-aryl derivatives: Using anilines or other aromatic amines as nucleophiles would lead to the formation of N-aryl acetamides. researchgate.net

N-heterocycle incorporation: Amines containing heterocyclic rings can also be employed to introduce these moieties onto the acetamide nitrogen. For instance, a commercially available derivative, 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, showcases the incorporation of a thiazole (B1198619) ring. hit2lead.com

The general scheme for N-substitution is presented in the table below:

| Amine Reactant | Resulting Derivative Class |

| Primary Alkylamine (R-NH₂) | N-Alkyl-2-(2,4-dichloro-6-methylphenoxy)acetamide |

| Secondary Alkylamine (R₂NH) | N,N-Dialkyl-2-(2,4-dichloro-6-methylphenoxy)acetamide |

| Aniline (Ar-NH₂) | N-Aryl-2-(2,4-dichloro-6-methylphenoxy)acetamide |

| Heterocyclic Amine (Het-NH₂) | N-Heterocyclyl-2-(2,4-dichloro-6-methylphenoxy)acetamide |

Synthesis of Related Chlorinated Phenoxyacetic Acid Derivatives

The synthesis of a variety of chlorinated phenoxyacetic acid derivatives can be accomplished by applying the Williamson ether synthesis to different chlorinated phenols. For example, starting with 2,4-dichlorophenol (B122985) would yield 2-(2,4-dichlorophenoxy)acetic acid, a well-studied compound from which a multitude of acetamide derivatives have been synthesized. mdpi.com By systematically varying the substitution pattern on the starting phenol, a diverse library of chlorinated phenoxyacetic acids can be generated, which can then be converted to their corresponding acetamides.

| Starting Phenol | Resulting Phenoxyacetic Acid |

| 2,4-Dichlorophenol | 2-(2,4-Dichlorophenoxy)acetic acid |

| 2,6-Dichlorophenol | 2-(2,6-Dichlorophenoxy)acetic acid |

| 2,4,5-Trichlorophenol | 2-(2,4,5-Trichlorophenoxy)acetic acid |

| 2,4-Dichloro-6-methylphenol | 2-(2,4-Dichloro-6-methylphenoxy)acetic acid |

These phenoxyacetic acid derivatives serve as versatile intermediates for the synthesis of a wide array of acetamides with varying substitution patterns on the aromatic ring.

Advanced Spectroscopic and Structural Characterization of 2 2,4 Dichloro 6 Methylphenoxy Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

For a molecule like 2-(2,4-Dichloro-6-methylphenoxy)acetamide, ¹H NMR spectroscopy would be expected to reveal distinct signals for each type of proton. The aromatic protons on the dichloromethylphenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns providing information about their relative positions. The methyl group protons would resonate in the upfield region, likely around 2.3 ppm. The methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group would likely appear as a singlet around 4.5 ppm, and the amide (-NH₂) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group would be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with those bonded to chlorine atoms showing characteristic shifts. The methylene carbon and the methyl carbon would appear at the higher field end of the spectrum.

In a study of analogous compounds, specifically 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, characteristic NMR signals were identified that can be used for comparison. mdpi.com For instance, the methylene group of the 2,4-dichlorophenoxyacetic acid residue was observed in the region of 4.77–4.81 ppm. mdpi.com The carbon signal of the amide group in these analogues appeared at approximately 166.7 ppm, while the methylene carbon signal was found in the range of 67.1–67.8 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Observed Shifts for a Related Analogue

| Functional Group | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 2-(2,4-dichlorophenoxy) acetamide analogue mdpi.com |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | - |

| Methylene (-OCH₂-) | ~4.5 | 4.77 - 4.81 |

| Amide (-NH₂) | Variable | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Observed Shifts for a Related Analogue

| Functional Group | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 2-(2,4-dichlorophenoxy) acetamide analogue mdpi.com |

|---|---|---|

| Carbonyl (C=O) | 165 - 170 | ~166.7 |

| Aromatic-C | 110 - 160 | - |

| Methylene (-OCH₂-) | 65 - 70 | 67.1 - 67.8 |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching of the amide group around 1650 cm⁻¹. The N-H stretching of the primary amide would appear as two bands in the region of 3100-3500 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region, and the C-Cl stretching vibrations would appear at lower wavenumbers, typically between 600 and 800 cm⁻¹.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) for this compound would correspond to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a specific ratio, which is a definitive indicator of the number of chlorine atoms. Fragmentation patterns in the mass spectrum would provide further structural information, with common fragment ions resulting from the cleavage of the ether bond or the loss of the acetamide side chain.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | ~1650 |

| C-O-C Stretch (Ether) | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 4: Representative Crystallographic Data for an Analogue, 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide ijpsr.info

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.6977 (4) |

| b (Å) | 11.509 (2) |

| c (Å) | 19.888 (3) |

| β (°) | 95.23 (1) |

| V (ų) | 1070.8 (3) |

Chromatographic Techniques in Purity Assessment and Identification (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose.

In a TLC analysis of this compound, a small amount of the compound would be spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the compound separates based on its differential partitioning between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. mdpi.com

The purity of the sample can be assessed by the number of spots observed on the developed TLC plate; a pure compound should ideally show a single spot. The Rf value can be used for identification by comparing it to that of a known standard. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would likely be used as the mobile phase to achieve an optimal Rf value, typically between 0.3 and 0.7. Visualization of the spot can be achieved under UV light if the compound is UV-active, or by staining with a suitable reagent.

Theoretical and Computational Investigations of 2 2,4 Dichloro 6 Methylphenoxy Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. For derivatives of acetamide (B32628) and dichlorophenyl compounds, DFT methods are frequently employed to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic characteristics such as the distribution of electron density.

Molecular Geometry and Electronic Properties: DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2-(2,4-dichloro-6-methylphenoxy)acetamide, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For substituted phenoxyacetamides, the nature and position of substituents on the aromatic ring can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the compound. While specific values for the target compound are not available in the cited literature, studies on similar molecules show that electron-withdrawing groups like chlorine atoms tend to lower both HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the ether and carbonyl groups, as well as the nitrogen atom of the amide group, are expected to be regions of high electron density (negative potential). In contrast, the hydrogen atoms of the amide group would exhibit positive potential. This distribution is critical for understanding how the molecule might interact with biological receptors or other molecules.

A hypothetical representation of key quantum chemical parameters for a substituted phenoxyacetamide, based on general principles observed in related molecules, is presented below.

| Parameter | Theoretical Significance | Expected Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Lowered by the presence of two electron-withdrawing chlorine atoms. |

| LUMO Energy | Electron-accepting ability | Lowered by the presence of two electron-withdrawing chlorine atoms. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | Influenced by the overall electronic effect of the substituents. |

| MEP Negative Regions | Sites for electrophilic attack | Expected around the carbonyl oxygen, ether oxygen, and nitrogen atoms. |

| MEP Positive Regions | Sites for nucleophilic attack | Expected around the amide protons. |

Molecular Docking and Binding Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Studies on various phenoxyacetamide derivatives have demonstrated their potential to bind to the active sites of different enzymes. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been identified as potential anti-inflammatory agents that can selectively inhibit the COX-2 enzyme. mdpi.com Molecular docking simulations of these compounds have shown that they can effectively interact with the active site of COX-2. mdpi.com

The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The dichlorophenyl ring can participate in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket of a target protein. The chlorine and methyl substituents on the phenyl ring would influence the shape and electronic properties of the molecule, thus affecting its binding affinity and selectivity.

The table below summarizes potential binding interactions for this compound based on studies of similar compounds.

| Interaction Type | Potential Molecular Moiety Involved | Example from Related Compounds |

| Hydrogen Bonding | Amide N-H (donor), Carbonyl C=O (acceptor), Ether oxygen (acceptor) | Acetamide derivatives forming hydrogen bonds with amino acid residues in enzyme active sites. |

| Hydrophobic Interactions | Dichloromethylphenyl ring | Phenoxyacetanilide derivatives interacting with hydrophobic pockets of COX-2 enzyme. |

| π-π Stacking | Phenyl ring | Aromatic rings of ligands stacking with aromatic residues like tyrosine or phenylalanine. |

| Halogen Bonding | Chlorine atoms | Chlorine atoms acting as electrophilic centers interacting with nucleophilic sites on the protein. |

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other and with their environment is governed by a variety of non-covalent forces. These interactions are fundamental to its physical properties, crystal structure, and behavior in biological and environmental systems.

Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in determining the supramolecular structure of acetamide-containing compounds. The amide group (-CONH₂) is an excellent motif for forming robust hydrogen bonding networks, as it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group).

In the solid state, it is highly probable that molecules of this compound would form extended networks through intermolecular N-H···O=C hydrogen bonds. This can lead to the formation of chains or more complex three-dimensional architectures. The presence of the ether oxygen also provides an additional hydrogen bond acceptor site, potentially leading to more intricate hydrogen bonding patterns.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the covalent bond. mdpi.com

Understanding the interaction of this compound with environmental components like humic substances is crucial for assessing its environmental fate. Humic substances, which constitute a major fraction of soil organic matter, are complex supramolecular associations of smaller molecules.

Studies on phenoxyalkanoic herbicides, which are structurally related to the target compound, have shown that their adsorption to humic and fulvic acids is governed by a combination of interactions. mdpi.com At low pH, the neutral form of these compounds can bind to humic substances through hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com The acetamide group and the aromatic ring of this compound would be key participants in these interactions. Computational modeling suggests that humic acids can bind to various organic compounds, acting as both a sink and a source for electrons. nih.gov The interactions can include hydrogen bonding, hydrophobic interactions, π-stacking, and charge-transfer complexation. researchgate.net

The potential interactions with soil organic matter are summarized in the table below.

| Interaction Type | Molecular Moiety Involved | Significance in Environmental Matrix |

| Hydrogen Bonding | Amide group, ether oxygen | Binding to polar functional groups in humic substances. |

| Hydrophobic Interactions | Dichloromethylphenyl ring | Partitioning into the nonpolar regions of soil organic matter. |

| π-π Stacking | Phenyl ring | Interaction with aromatic components of humic substances. |

| Charge-Transfer | Electron-deficient aromatic ring | Formation of complexes with electron-rich moieties in humic substances. |

Biological Interactions and Bioactivity of 2 2,4 Dichloro 6 Methylphenoxy Acetamide in Non Human Systems

Interactions with Plant Systems (as relevant to phenoxyacetic acid herbicides/auxins)

Herbicide Action Mechanisms in Plants (General, without specific application rates)

The herbicidal mechanism of 2-(2,4-dichloro-6-methylphenoxy)acetamide is not extensively documented for the specific molecule itself. However, its structure, containing both a phenoxy ring system similar to that of phenoxyacetic acid herbicides and an acetamide (B32628) group characteristic of another class of herbicides, suggests potential mechanisms of action based on these well-studied groups.

Auxin Mimicry (Phenoxy Herbicide Action): The 2,4-dichlorophenoxy moiety is structurally related to the synthetic auxin herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are resistant to degradation by plants. nih.gov This leads to an overload of auxin signaling. At a molecular level, these herbicides can cause uncontrolled and disorganized cell division and growth, particularly in dicotyledonous (broadleaf) plants. nih.gov This abnormal growth disrupts the plant's vascular tissues, leading to senescence and eventual death. nih.gov Key physiological responses in sensitive plants include epinasty (downward bending of leaves), stem twisting, and callus formation. The process is also linked to the upregulation of genes involved in the synthesis of ethylene and abscisic acid, which promote senescence. nih.gov

Inhibition of Very Long Chain Fatty Acids (Acetamide Herbicide Action): Acetamide herbicides as a class are known to inhibit the synthesis of very long-chain fatty acids (VLCFAs). okstate.edu VLCFAs are crucial components of cell membranes and are essential for cell growth and division. By inhibiting the enzymes responsible for elongating fatty acid chains, these herbicides disrupt the formation of new membranes required for cell growth, particularly during early seedling development. okstate.edu This mechanism typically affects susceptible weeds before or shortly after they emerge from the soil. okstate.edu

The herbicidal action of this compound could potentially involve one or both of these mechanisms. The presence of the substituted phenoxy group suggests a possibility of auxin-like activity, while the acetamide functional group points towards the inhibition of VLCFA synthesis. The exact mechanism would require specific empirical studies on this compound.

| Herbicide Class | General Mechanism of Action | Primary Effect on Plant |

| Phenoxy Herbicides | Mimic the plant hormone auxin, leading to overstimulation. | Uncontrolled cell division, vascular tissue disruption, abnormal growth. |

| Acetamide Herbicides | Inhibit the synthesis of very long-chain fatty acids (VLCFAs). | Disrupts new cell membrane formation, inhibiting growth of emerging seedlings. |

Enzyme Inhibition and Modulation in Non-Human Biological Contexts

The structural components of this compound suggest its potential to interact with and modulate the activity of various enzymes. While direct studies on this specific compound are limited, research on analogous structures provides insight into its potential enzyme inhibition profile.

Derivatives of 2,4-dichlorophenoxyacetic acid have been investigated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com COX-2 is a key enzyme in the inflammatory pathway. Molecular docking studies on related compounds, such as certain 2-(2,4-dichlorophenoxy)-N-(arylthioureido)ethyl)acetamides, have shown that they can effectively bind to the active site of the COX-2 enzyme. mdpi.com This suggests that the 2,4-dichlorophenoxy group can serve as a pharmacophore for anti-inflammatory activity by targeting this enzyme.

Furthermore, more complex acetamide structures containing a 2,4-dichloro-phenoxy moiety have been synthesized and tested for their inhibitory potential against other enzymes. For instance, certain 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazine] sulfonyl}phenoxy)-N-(aryl) acetamides were evaluated for their ability to inhibit α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net These enzymes are targets for managing diabetes and neurodegenerative diseases, respectively. The findings indicated that these complex derivatives possessed active inhibitory potential against these enzymes. researchgate.net

| Potential Enzyme Target | Biological Role | Observed in Related Compounds |

| Cyclooxygenase-2 (COX-2) | Key enzyme in inflammation. | Derivatives of 2-(2,4-dichlorophenoxy)acetic acid show potential as inhibitors. mdpi.com |

| α-Glucosidase | Involved in carbohydrate digestion; target for anti-diabetic drugs. | Complex acetamides with a dichlorophenoxy group demonstrated inhibition. researchgate.net |

| Cholinesterases (AChE, BChE) | Degrade the neurotransmitter acetylcholine; targets for Alzheimer's drugs. | Complex acetamides with a dichlorophenoxy group demonstrated inhibition. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Bioactivity

The Phenoxy Ring Substituents: The substitution pattern on the phenoxy ring is critical for herbicidal and other biological activities. In the case of this compound, the ring is substituted with two chlorine atoms and a methyl group.

Chlorine Atoms: The chlorine atoms at the 2- and 4-positions are common in phenoxy herbicides. They are electron-withdrawing groups that are known to enhance the herbicidal efficacy and influence the molecule's binding affinity to its target sites, such as auxin-binding proteins. The position of these halogens is crucial for activity.

Methyl Group: The methyl group at the 6-position (ortho to the ether linkage) can influence the molecule's conformation. This steric hindrance can affect how the molecule fits into the active site of a target protein or enzyme, potentially altering its selectivity and potency. In related compounds like (4-Chloro-2-methylphenoxy) acetic acid, the presence and position of methyl and chloro groups are known to enrich biological properties, including herbicidal and antimicrobial effects.

The Acetamide Moiety: The acetamide group (-NHCOCH₃) at the end of the ether linkage is the second key component. In many bioactive molecules, this group can participate in hydrogen bonding with biological targets, which is a critical interaction for stabilizing the molecule within a binding site. The nature of the amide can be modified to alter properties like solubility, stability, and binding affinity. For example, replacing the hydrogen on the amide nitrogen with other substituents can dramatically change the biological activity, as seen in the development of various acetamide-based drugs and herbicides.

| Structural Component | Key Features | Potential Influence on Bioactivity |

| Phenoxy Ring | 2,4-Dichloro substitution | Electron-withdrawing nature enhances binding and herbicidal efficacy. |

| 6-Methyl substitution | Provides steric hindrance, potentially influencing selectivity and potency. | |

| Ether Linkage | -O-CH₂- | Connects the phenoxy ring to the acetamide group, providing conformational flexibility. |

| Acetamide Group | -C(O)NH₂ | Can form hydrogen bonds with target sites, crucial for binding and activity. |

Analytical Methodologies for Environmental and Biological Monitoring Non Human of 2 2,4 Dichloro 6 Methylphenoxy Acetamide

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 2-(2,4-dichloro-6-methylphenoxy)acetamide, providing the necessary separation from interfering components present in the sample matrix. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are viable techniques for this purpose.

HPLC, particularly in its reversed-phase configuration, is a primary technique for the analysis of acetamide (B32628) compounds. This method is well-suited for polar and semi-polar compounds that are soluble in common organic solvents. For this compound, a C18 stationary phase is typically employed due to its hydrophobic nature, which effectively retains the analyte.

The mobile phase usually consists of a mixture of water (often buffered or containing an acid like formic acid to improve peak shape and ionization for mass spectrometry) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and sharp chromatographic peaks.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 50 µL |

| Column Temperature | 25 - 40 °C |

| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) |

Gas chromatography is another powerful technique for the analysis of semi-volatile compounds like this compound. The technique requires the analyte to be thermally stable and sufficiently volatile to be vaporized in the heated GC inlet.

Separation is typically achieved using a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5). A temperature-programmed oven is used to elute compounds based on their boiling points and interaction with the stationary phase. While some amides can be analyzed directly, chemical derivatization may sometimes be employed to enhance thermal stability and improve chromatographic performance, although this adds complexity to the sample preparation process. researchgate.net

Table 2: Typical GC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 100-150°C, ramp to 280-300°C |

| Injection Mode | Splitless |

| Detection | Mass Spectrometry (MS) or Electron Capture Detector (ECD) |

Mass Spectrometric Detection and Quantification (e.g., LC/MS/MS, GC/MS)

Mass spectrometry (MS) is the preferred detection method for environmental and biological monitoring due to its high selectivity and sensitivity. When coupled with a chromatographic system, it allows for the unambiguous identification and precise quantification of the target analyte.

For HPLC systems, tandem mass spectrometry (LC/MS/MS) is the gold standard. waters.com Electrospray ionization (ESI) is a common ionization source, which can be operated in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ is monitored. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored. waters.comresearchgate.net This technique provides excellent selectivity by filtering out background noise.

When using GC, the most common ionization technique is electron ionization (EI). The high-energy electrons cause predictable fragmentation of the molecule, creating a unique mass spectrum that acts as a chemical fingerprint for identification. For quantification, specific ions that are both abundant and characteristic of the analyte are monitored using selected ion monitoring (SIM).

Table 3: Illustrative Mass Spectrometry Parameters for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) for Quantification/Confirmation |

| LC/MS/MS | ESI Positive | [M+H]⁺ (e.g., 248.0) | Hypothetical fragments based on structure (e.g., loss of acetamide, cleavage of ether bond) |

| GC/MS (SIM) | EI | Molecular Ion (M⁺) | Hypothetical characteristic fragment ions |

Note: Specific m/z values are hypothetical and must be determined experimentally.

Sample Preparation and Extraction Procedures from Environmental Matrices

The goal of sample preparation is to extract this compound from the matrix (e.g., water, soil, non-human tissue), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For aqueous samples such as surface water or groundwater, solid-phase extraction (SPE) is the most common and efficient technique. waters.comusgs.gov A water sample is passed through a cartridge containing a solid sorbent (e.g., graphitized carbon, C18) that retains the analyte. waters.com After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent.

For solid matrices like soil or sediment, the initial step is typically a solvent extraction. researchgate.net The sample is mixed or sonicated with a suitable solvent, such as acetonitrile or methanol, to transfer the analyte into the liquid phase. The resulting extract is then filtered and may require further cleanup, often using a "pass-through" SPE step or liquid-liquid partitioning, before concentration and analysis.

Table 4: Common Extraction Procedures for Environmental Samples

| Matrix | Extraction Technique | Key Steps |

| Water | Solid-Phase Extraction (SPE) | 1. Cartridge conditioning (e.g., with methanol and water).2. Sample loading.3. Washing to remove interferences.4. Elution with an organic solvent (e.g., ethyl acetate, methanol).5. Evaporation and reconstitution in mobile phase. |

| Soil/Sediment | Solvent Extraction | 1. Extraction with a solvent (e.g., acetonitrile, methanol) via shaking or sonication.2. Centrifugation and filtration.3. (Optional) Cleanup via dispersive SPE (QuEChERS) or cartridge SPE.4. Evaporation and reconstitution. |

Method Validation and Quality Control in Analytical Research

To ensure that analytical results are reliable, accurate, and reproducible, the chosen method must be thoroughly validated. Method validation is a process that demonstrates the suitability of the analytical procedure for its intended purpose. Key validation parameters include:

Linearity: Establishing a calibration curve to demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.

Selectivity/Specificity: Ensuring the method can detect and quantify the analyte without interference from other compounds in the sample matrix.

Accuracy: The closeness of the measured result to the true value, typically assessed by analyzing spiked samples and calculating the percent recovery. usgs.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). usgs.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Quality control (QC) involves the routine use of standard practices to ensure the method remains in a state of control. This includes the regular analysis of calibration standards, procedural blanks, spiked samples, and certified reference materials (if available).

Table 5: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Metric | Common Acceptance Criterion |

| Linearity | Coefficient of determination (r²) | > 0.995 |

| Accuracy | Mean Recovery (%) | 70 - 120% |

| Precision | Relative Standard Deviation (RSD) | < 15-20% |

| Selectivity | No significant interfering peaks at the analyte retention time | |

| LOD/LOQ | Signal-to-Noise Ratio (S/N) | LOD: S/N ≥ 3LOQ: S/N ≥ 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.